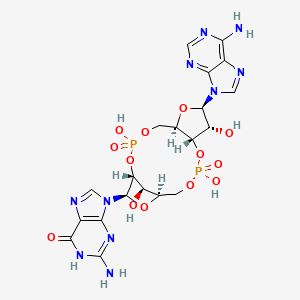

2',3'-cGAMP

Description

Properties

IUPAC Name |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILCFTWUCUKJR-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441190-66-4 | |

| Record name | 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgamp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 2',3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system constitutes the first line of defense against invading pathogens and cellular insults. A pivotal moment in our understanding of this ancient system was the identification of cyclic GMP-AMP (2',3'-cGAMP) as a critical second messenger. This discovery unveiled a novel signaling paradigm, the cGAS-STING pathway, which is central to the detection of cytosolic DNA and the subsequent mounting of an immune response. This technical guide provides an in-depth exploration of the seminal discovery of this compound, detailing the key experiments, quantitative data, and signaling pathways involved. It is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology, drug discovery, and related fields.

Introduction: The Search for a Cytosolic DNA Sensor

For years, a central question in immunology was how the innate immune system detects the presence of DNA in the cytoplasm, a hallmark of viral and bacterial infections, as well as cellular damage. It was known that cytosolic DNA triggers the production of type I interferons (IFNs) and other inflammatory cytokines, but the molecular machinery that senses the DNA and transduces this signal remained elusive.[1] The adaptor protein STING (Stimulator of Interferator Genes) was identified as a crucial component of this pathway, but how it was activated by cytosolic DNA was unclear.[1] A major breakthrough came from the laboratory of Zhijian "James" Chen, which hypothesized the existence of a soluble second messenger that links cytosolic DNA to STING activation.[2]

The Discovery of this compound: A Landmark in Immunology

The discovery of this compound was the result of meticulous biochemical experimentation.[1] The Chen lab employed a classic biochemical fractionation approach to isolate the STING-activating factor from the cytoplasm of cells that had been stimulated with DNA.[1][2]

Experimental Workflow for the Identification of the STING Activator

The experimental journey to isolate and identify this compound was a multi-step process designed to purify a soluble factor from cellular extracts capable of activating STING.

Detailed Experimental Protocols

-

Cell Culture and Stimulation: HEK293T cells were cultured and transfected with double-stranded DNA (dsDNA) to induce the production of the STING-activating factor.[2]

-

Cell Lysis and Fractionation: The cells were lysed, and the cytosolic fraction was separated by centrifugation. The resulting supernatant was subjected to heat inactivation to denature proteins, followed by a series of chromatographic steps, including ion-exchange and size-exclusion chromatography, to purify the active component.[1][2]

-

Activity Assay: At each purification step, the ability of the fractions to activate STING was assessed by adding them to digitonin-permeabilized Raw264.7 cells and measuring the dimerization of Interferon Regulatory Factor 3 (IRF3), a key downstream signaling event, via native polyacrylamide gel electrophoresis (PAGE) and Western blotting.[2][3]

-

High-Performance Liquid Chromatography (HPLC): The purified active fraction was further analyzed by reverse-phase HPLC.[4]

-

Mass Spectrometry (MS): The HPLC-purified molecule was subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis revealed a molecular weight consistent with a cyclic dinucleotide composed of one guanosine (B1672433) monophosphate (GMP) and one adenosine (B11128) monophosphate (AMP).[2][4]

-

Structural Analysis: Collaborative efforts using enzymatic digestion, NMR analysis, and chemical synthesis definitively established the structure as a cyclic GMP-AMP molecule with a unique phosphodiester linkage: one 2'-5' bond and one 3'-5' bond, hence named this compound.[5][6]

The cGAS-STING Signaling Pathway

The discovery of this compound led to the elucidation of the cGAS-STING signaling pathway, a central axis of the innate immune response to cytosolic DNA.

Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[5] Activated cGAS catalyzes the synthesis of this compound from ATP and GTP.[7] this compound then acts as a second messenger, binding to the STING dimer located on the endoplasmic reticulum (ER) membrane.[7] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates IRF3.[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferon genes, such as IFN-β, and other pro-inflammatory cytokines.[8][9]

Quantitative Analysis of the cGAS-STING Pathway

The discovery of this compound has enabled detailed quantitative studies of the cGAS-STING pathway, providing crucial data for understanding its regulation and for the development of therapeutic modulators.

cGAS Enzyme Kinetics

The enzymatic activity of cGAS has been characterized, providing insights into its catalytic efficiency.

| Parameter | Value | Substrate | Reference |

| Km | 393.0 ± 15.3 µM | ATP | [10] |

| Km | 94.2 ± 11.1 µM | GTP | [10] |

| kcat | 2.4 ± 0.3 min⁻¹ | - | [10] |

| kcat/Km | 5.9 x 10⁻³ µM⁻¹min⁻¹ | ATP | [10] |

| kcat/Km | 2.8 x 10⁻² µM⁻¹min⁻¹ | GTP | [10] |

Table 1: Michaelis-Menten kinetics of cGAS.

Binding Affinity of this compound for STING

Surface plasmon resonance (SPR) and other biophysical assays have been used to determine the binding affinity of this compound for STING, demonstrating a high-affinity interaction.

| Ligand | STING Variant | Kd (Dissociation Constant) | Reference |

| This compound | Human STING | High Affinity | [11] |

| pSTING CTT | IRF-3 | ~43 µM | [12] |

Table 2: Binding affinities in the cGAS-STING pathway.

Dose-Dependent Activation of Downstream Signaling

The biological activity of this compound has been quantified by measuring the induction of downstream signaling events, such as IFN-β production.

| Stimulus | Cell Type | EC50 for IFN-β production | Reference |

| This compound | Varies by cell type and assay | Potent induction | [11] |

Table 3: Dose-response of this compound-mediated IFN-β production.

Key Experimental Protocols in Detail

Reproducing the key findings and further interrogating the cGAS-STING pathway requires robust experimental protocols.

In Vitro cGAS Activity Assay

This assay measures the production of this compound by recombinant cGAS in the presence of dsDNA and nucleotide substrates.

-

Reaction Setup: Combine recombinant human cGAS (10-50 nM), dsDNA (5-10 ng/µL), ATP (100 µM), and GTP (100 µM) in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction, for example, by adding EDTA to chelate magnesium ions.

-

Quantification of this compound: Measure the amount of this compound produced using methods such as a competitive ELISA, fluorescence polarization assay, or LC-MS/MS.

STING Activation Reporter Assay (Luciferase-Based)

This cell-based assay quantifies STING activation by measuring the expression of a reporter gene (e.g., firefly luciferase) under the control of an IFN-stimulated response element (ISRE).

-

Cell Seeding: Plate HEK293T cells stably expressing an ISRE-luciferase reporter construct in a 96-well plate.

-

Transfection (optional): If the cells do not endogenously express STING, co-transfect with a STING expression plasmid.

-

Stimulation: Treat the cells with varying concentrations of this compound or other STING agonists.

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Western Blot for Phosphorylated IRF3

This method detects the activation of IRF3, a key downstream target of the cGAS-STING pathway.

-

Cell Stimulation and Lysis: Stimulate cells (e.g., mouse embryonic fibroblasts or human monocytes) with dsDNA or this compound for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396 for human IRF3). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The discovery of this compound as a second messenger has fundamentally reshaped our understanding of innate immunity. It has not only elucidated the long-sought mechanism of cytosolic DNA sensing but has also opened up new avenues for therapeutic intervention in a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The cGAS-STING pathway is now a major focus of drug discovery efforts, with the development of STING agonists for cancer immunotherapy and cGAS or STING inhibitors for the treatment of autoimmune conditions. The detailed technical understanding of this pathway, from the initial discovery to the quantitative characterization of its components, provides a solid foundation for these ongoing and future endeavors. Further research will undoubtedly continue to unravel the complexities of cGAS-STING signaling and its intricate regulation, paving the way for novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. xenotech.com [xenotech.com]

- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Central Role of 2',3'-cGAMP in the cGAS-STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) in the cGAS-STING signaling pathway, a critical component of the innate immune system. This document provides a comprehensive overview of the synthesis, function, and therapeutic relevance of this second messenger, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Introduction: The cGAS-STING Pathway and the Discovery of this compound

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A key mechanism in this defense is the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from viruses, bacteria, or damaged host cells. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central sensor of cytosolic dsDNA.

Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[1][2] Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the second messenger this compound.[3][4][5] This cyclic dinucleotide is unique to metazoans and is characterized by its mixed phosphodiester linkages (2'-5' and 3'-5').[6] this compound then binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER).[3][4] This binding event initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a potent antimicrobial and antitumor immune response.[3][7]

Synthesis of this compound by cGAS

The synthesis of this compound by cGAS is a multi-step enzymatic process that is strictly dependent on the presence of dsDNA.

Mechanism of Synthesis:

-

dsDNA Binding: cGAS exists in an inactive state in the cytosol. The binding of dsDNA induces a significant conformational change in cGAS, leading to the formation of a cGAS-dsDNA complex.[1][2] This interaction is largely sequence-independent.[2]

-

Substrate Recruitment: The activated cGAS enzyme then sequentially binds ATP and GTP in its catalytic pocket.[4]

-

Phosphodiester Bond Formation: cGAS catalyzes the formation of a 2'-5' phosphodiester bond between GTP and ATP, generating a linear intermediate. Subsequently, a 3'-5' phosphodiester bond is formed, resulting in the cyclization of the molecule and the formation of this compound.[6]

Quantitative Data on cGAS Enzymatic Activity:

The enzymatic efficiency of cGAS has been characterized, providing valuable parameters for in vitro studies and inhibitor screening.

| Parameter | Value | Substrate | Reference |

| Km | 393.0 ± 15.3 µM | ATP | [8] |

| 94.2 ± 11.1 µM | GTP | [8] | |

| kcat | 2.4 ± 0.3 min⁻¹ | ATP | [8] |

| 2.6 ± 0.2 min⁻¹ | GTP | [8] | |

| kcat/Km | 5.9 x 10⁻³ µM⁻¹min⁻¹ | ATP | [8] |

| 2.8 x 10⁻² µM⁻¹min⁻¹ | GTP | [8] |

Binding of this compound to STING and STING Activation

This compound functions as a high-affinity ligand for the STING protein. The binding of this compound to the ligand-binding domain of the STING dimer induces a significant conformational change, which is the crucial step in STING activation.[6]

Structural Basis of Binding and Activation:

The crystal structure of the STING-2',3'-cGAMP complex reveals that the cyclic dinucleotide sits (B43327) in a pocket at the interface of the STING dimer. This binding event stabilizes a "closed" conformation of the STING dimer, which is essential for its downstream signaling activities.[6] This conformational change facilitates the translocation of STING from the ER to the Golgi apparatus.[3]

Quantitative Data on this compound-STING Binding Affinity:

The binding affinity of this compound for STING has been determined by various biophysical methods, highlighting its potency compared to other cyclic dinucleotides.

| Ligand | STING Variant | Method | Dissociation Constant (Kd) | Reference |

| This compound | Human STING | Isothermal Titration Calorimetry (ITC) | 4.6 nM | [9] |

| This compound | Human STING | Not Specified | Higher affinity than 3'3'-cGAMP and 2'2'-cGAMP | [3] |

| 3',3'-cGAMP | Human STING | Isothermal Titration Calorimetry (ITC) | >1 µM | [9] |

| c-di-GMP | Human STING | Isothermal Titration Calorimetry (ITC) | Not Specified | [6] |

Downstream Signaling Cascade

The activation of STING by this compound initiates a signaling cascade that leads to the transcriptional activation of genes encoding type I interferons and other inflammatory cytokines.

Key Signaling Events:

-

STING Translocation: Upon this compound binding, STING translocates from the ER to the Golgi apparatus.[3]

-

TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[10][11]

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[11]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.[12]

-

Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]

-

NF-κB Activation: The cGAS-STING pathway can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.[13]

Diagram of the cGAS-STING Signaling Pathway:

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in the cGAS-STING pathway.

In Vitro cGAS Activity Assay using HPLC

This protocol allows for the direct measurement of this compound production by recombinant cGAS.

Materials:

-

Recombinant human cGAS protein

-

dsDNA (e.g., 50 bp dsDNA from Bacillus subtilis)

-

ATP and GTP solutions (10 mM stocks)

-

5x reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl, 25 mM MgCl₂, 0.5 mM ZnCl₂)

-

Nuclease-free water

-

High-Performance Liquid Chromatography (HPLC) system with a suitable anion exchange column

-

This compound standard

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 80 µL.

-

Combine the following components on ice:

-

16 µL of 5x reaction buffer

-

0.2 µM final concentration of recombinant cGAS

-

3 µM final concentration of dsDNA

-

50 µM final concentration of ATP

-

50 µM final concentration of GTP

-

Nuclease-free water to 80 µL.[5]

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by transferring the tubes to a 37°C incubator.

-

Collect aliquots (e.g., 10 µL) at different time points (e.g., 0, 20, 40, 60 minutes).[5]

-

-

Reaction Termination:

-

Immediately inactivate the enzyme by heating the collected aliquots at 95°C for 5 minutes.[5]

-

Centrifuge the samples to pellet any precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant (e.g., 10 µL) onto the HPLC system.[5]

-

Separate the reaction products using an appropriate anion exchange column and a suitable gradient of a high-salt buffer.

-

Monitor the elution profile at 254 nm.

-

-

Quantification:

-

Identify the this compound peak by comparing its retention time to that of the this compound standard.

-

Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

-

Diagram of the In Vitro cGAS Activity Assay Workflow:

Caption: Workflow for an in vitro cGAS activity assay using HPLC.

STING Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant STING protein (ligand-binding domain)

-

This compound solution of known concentration

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the STING protein and the this compound solution extensively against the same dialysis buffer to minimize buffer mismatch effects.[14]

-

Determine the accurate concentrations of the protein and ligand. A typical starting concentration is 10 µM STING in the sample cell and 100 µM this compound in the syringe.[15]

-

-

ITC Experiment Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Load the STING solution into the sample cell and the this compound solution into the injection syringe.[14]

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the this compound solution into the STING solution, with sufficient time between injections for the signal to return to baseline.[14]

-

Record the heat change after each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting this compound into the dialysis buffer to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Analysis of Downstream Signaling: IRF3 Phosphorylation by Western Blot

This protocol assesses the activation of the STING pathway in cells by measuring the phosphorylation of a key downstream target, IRF3.

Materials:

-

Mammalian cells (e.g., HEK293T, THP-1)

-

This compound or a dsDNA stimulus (e.g., poly(dA:dT))

-

Transfection reagent (if using dsDNA)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-TBK1, anti-phospho-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total IRF3 and a loading control antibody.

-

Therapeutic Implications

The central role of the cGAS-STING pathway in immunity has made it an attractive target for therapeutic intervention in various diseases.

-

Cancer Immunotherapy: Activation of the STING pathway can promote antitumor immunity by enhancing the cross-presentation of tumor antigens by dendritic cells and promoting the activity of cytotoxic T cells.[7] STING agonists, including this compound analogs, are being investigated as adjuvants in cancer vaccines and as standalone immunotherapies.[18]

-

Infectious Diseases: As a key sensor of viral and bacterial DNA, the cGAS-STING pathway is a potential target for the development of novel antiviral and antibacterial therapies.

-

Autoimmune and Inflammatory Diseases: Aberrant activation of the cGAS-STING pathway by self-DNA can contribute to the pathogenesis of autoimmune diseases such as systemic lupus erythematosus.[19] Therefore, inhibitors of cGAS or STING are being explored as potential treatments for these conditions.

Logical Diagram of this compound's Central Role:

Caption: The central role of this compound in linking cytosolic DNA sensing to immune outcomes.

Conclusion

This compound is a critical second messenger that lies at the heart of the cGAS-STING pathway, connecting the detection of cytosolic dsDNA to the induction of a robust innate immune response. A thorough understanding of its synthesis, its interaction with STING, and the downstream signaling events it triggers is essential for researchers and drug developers seeking to modulate this pathway for therapeutic benefit. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for advancing research in this exciting and rapidly evolving field.

References

- 1. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. axonmedchem.com [axonmedchem.com]

- 10. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 12. The cGAS/STING/TBK1/IRF3 innate immunity pathway maintains chromosomal stability through regulation of p21 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cGAS-STING pathway in oncogenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cGAMP: A tale of two signals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Structural Basis for 2',3'-cGAMP Binding to STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structural mechanisms governing the high-affinity interaction between the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the Stimulator of Interferon Genes (STING) protein. Understanding this pivotal binding event is fundamental for elucidating the activation of the cGAS-STING pathway, a critical component of the innate immune system, and for the rational design of novel therapeutics targeting a range of pathologies, from infectious diseases and cancer to autoimmune disorders.

The STING Dimer: A Platform for Ligand Recognition

The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor for cyclic dinucleotides (CDNs).[1] In its inactive state, STING exists as a homodimer, with its C-terminal domain (CTD) adopting a characteristic butterfly-shaped conformation.[2] This dimeric arrangement creates a central cleft that serves as the binding pocket for this compound. The STING protein comprises an N-terminal transmembrane (TM) domain, a central globular cytoplasmic ligand-binding domain (LBD), and a C-terminal tail (CTT) that is crucial for downstream signaling.[2]

The Binding Event: A Symphony of Conformational Changes

The binding of this compound to the STING dimer induces a series of dramatic conformational changes that are the hallmark of its activation.[3][4] This process can be broken down into several key events:

-

Lid Formation and Pocket Sealing: Upon cGAMP binding, two flexible loops (LBDβ2–β3) from each STING protomer move towards each other, forming a four-stranded antiparallel β-sheet that acts as a "lid," effectively sealing the ligand within the binding pocket.[3] In the apo (unbound) state, these loops are disordered.[3]

-

"Closed" Conformation: This lid formation drives the transition of the STING dimer from an "open" to a "closed" conformation.[3][5] In the closed state, the two "wings" of the butterfly-shaped dimer move closer together by approximately 20 Å.[6]

-

180° Domain Rotation: A crucial conformational change for signal transduction is the approximately 180° rotation of the LBD relative to the transmembrane domain.[7][8][9] This rotation is coupled to the closure of the LBD.

-

Oligomerization and Activation: These conformational shifts expose previously buried interfaces on the STING dimer, promoting higher-order oligomerization.[7][10] This oligomerization is a prerequisite for the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other inflammatory cytokines.[3][11]

Quantitative Analysis of the STING-cGAMP Interaction

The interaction between STING and this compound is characterized by high affinity. Isothermal titration calorimetry (ITC) and other biophysical assays have been employed to quantify this binding event. The dissociation constants (Kd) are typically in the nanomolar to micromolar range, highlighting a much stronger affinity for the endogenous ligand this compound compared to bacterial cyclic dinucleotides like c-di-GMP.[1][3]

| Ligand | STING Variant | Method | Dissociation Constant (Kd) | Reference |

| This compound | Human STING (H232) | ITC | ~4 nM | [6] |

| This compound | Human STING (R232) | ITC | Sub-micromolar | [5] |

| c-di-GMP | Human STING | ITC | ~μM range | [1][3] |

Visualizing the STING Activation Pathway

The following diagrams illustrate the key signaling events and experimental workflows related to the structural analysis of STING-cGAMP binding.

References

- 1. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

2',3'-cGAMP function in innate immunity

An In-depth Technical Guide on the Function of 2',3'-cGAMP in Innate Immunity

Introduction

The innate immune system is the body's first line of defense against pathogens and cellular insults. A central mechanism in this defense is the detection of misplaced nucleic acids. The presence of double-stranded DNA (dsDNA) in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, mitochondrial damage, or cellular stress.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor for cytosolic dsDNA.[2] At the heart of this pathway lies the second messenger 2',3'-cyclic GMP-AMP (this compound), a molecule that bridges the detection of DNA by cGAS to the activation of a robust downstream inflammatory and antiviral response orchestrated by STING.[3][4]

This technical guide provides a comprehensive overview of the function of this compound in innate immunity, detailing its synthesis, the signaling cascade it initiates, and its roles in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical signaling pathway.

The cGAS-STING Signaling Pathway: A Molecular Overview

The cGAS-STING pathway is a conserved signaling axis that translates the detection of cytosolic dsDNA into a potent innate immune response, primarily characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][5]

Cytosolic DNA Sensing by cGAS

Cyclic GMP-AMP synthase (cGAS) is the direct sensor of cytosolic dsDNA.[6] This enzyme is a member of the nucleotidyltransferase family and is ubiquitously expressed.[1][7] While present in the cytoplasm, cGAS is also found in the nucleus, where it is tethered to chromatin to prevent activation by self-DNA under normal conditions.[5][6] cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, with a preference for longer strands.[6][8] Upon binding dsDNA, cGAS undergoes significant conformational changes, leading to the formation of dimers.[1] This dimerization is essential for creating the catalytic pocket required for its enzymatic activity.[1][9]

Enzymatic Synthesis of this compound

Once activated, cGAS catalyzes the synthesis of this compound from ATP and GTP.[5][10] This reaction is unique in that it forms a cyclic dinucleotide with one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from canonical 3'-5' linked cyclic dinucleotides produced by bacteria.[11] The synthesis occurs in a two-step process: first, cGAS catalyzes the formation of a linear intermediate, pppG(2'-5')pA, from GTP and ATP. Subsequently, this intermediate is cyclized to form this compound.[9][12]

STING Activation by this compound

This compound functions as a second messenger, diffusing from its site of synthesis to bind the adaptor protein STING (also known as TMEM173), which resides on the membrane of the endoplasmic reticulum (ER).[1][13] STING is a transmembrane protein that exists as a pre-formed dimer.[5] The binding of this compound to the cytoplasmic ligand-binding domain of the STING dimer induces a large conformational change.[5][14] This "closed" conformation is critical for the subsequent activation and trafficking of STING.[15]

Downstream Signaling Cascade

Upon activation by this compound, STING oligomerizes and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to perinuclear Golgi-derived vesicles.[8][16] This trafficking is a crucial step for signal transduction. In these compartments, STING recruits TANK-binding kinase 1 (TBK1).[8][17] TBK1 then phosphorylates STING itself on a conserved serine residue (Ser366 in humans), creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][8] TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[1][8]

Simultaneously, STING can activate the NF-κB pathway, although the mechanism is less clearly defined.[1][18] This may involve the recruitment of IκB kinase (IKK).[16]

Once in the nucleus, the IRF3 dimer and activated NF-κB work together to induce the transcription of a wide array of genes, most notably type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines like TNF and IL-6.[5][10] These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state and recruit other immune cells.[4]

Quantitative Analysis of Pathway Interactions

The interactions within the cGAS-STING pathway have been characterized by specific binding affinities and enzymatic kinetics. These quantitative parameters are crucial for understanding the sensitivity and efficiency of the signaling cascade and for the development of targeted therapeutics.

Table 1: Binding Affinities of Ligands to STING

| Ligand | STING Variant | Binding Affinity (Kd) | Comments | Reference |

| This compound | Human STING | ~nM range | Endogenous, high-affinity ligand. | [11] |

| 3',3'-cGAMP | Human STING | Lower affinity than this compound | Canonical bacterial CDN. | [11] |

| c-di-GMP | Human STING | ~µM range | Bacterial CDN; a weaker activator of human STING. |

Note: Specific numerical values for Kd can vary between different experimental setups and STING variants. The table reflects the general consensus on relative affinities.

Table 2: Kinetic and Inhibitory Parameters

| Parameter | Molecule | Value | Target | Comments | Reference |

| IC₅₀ | SN-011 (Antagonist) | ~500 nM | Human STING | Inhibits STING-dependent signaling in human cells. | [15] |

| IC₅₀ | SN-011 (Antagonist) | ~100 nM | Mouse STING | Inhibits STING-dependent signaling in mouse cells. | [15] |

| Metal Cofactor Preference | cGAS | Mn²⁺ > Mg²⁺ | cGAS | Manganese is preferred over magnesium by 100-fold for catalysis. | [9][19] |

Experimental Protocols for Studying this compound Function

Investigating the cGAS-STING pathway requires a variety of biochemical and cell-based assays. Below are protocols for key experiments.

In Vitro cGAS Activity Assay using HPLC

-

Principle: This assay directly measures the enzymatic production of this compound from ATP and GTP by recombinant cGAS in the presence of a DNA agonist. The product is then separated and quantified using High-Performance Liquid Chromatography (HPLC).[20]

-

Key Reagents:

-

Recombinant purified cGAS protein.

-

DNA agonist (e.g., Herring Testis DNA, long dsDNA oligonucleotides).

-

ATP and GTP solutions.

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂, NaCl).

-

Alkaline Phosphatase.

-

HPLC system with a C18 reverse-phase column.

-

-

Procedure:

-

Set up the reaction mixture containing cGAS, DNA agonist, ATP, and GTP in the reaction buffer.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Treat the reaction mixture with alkaline phosphatase to digest remaining ATP and GTP, preventing them from obscuring the cGAMP peak during HPLC analysis.

-

Analyze the sample by HPLC. Monitor absorbance at 254 nm.

-

-

Data Analysis: The amount of this compound produced is quantified by integrating the area of the corresponding peak and comparing it to a standard curve generated with known concentrations of synthetic this compound.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cyclic GMP–AMP as an Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA | Annual Reviews [annualreviews.org]

- 4. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 7. CGAS in Innate Immunity | Encyclopedia MDPI [encyclopedia.pub]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS (Journal Article) | OSTI.GOV [osti.gov]

- 10. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mn2+ Directly Activates cGAS and Triggers A Distinct Catalytic Synthesis of 2’3’-cGAMP - Mendeley Data [data.mendeley.com]

- 20. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous 2',3'-cGAMP: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is a noncanonical cyclic dinucleotide that functions as a pivotal second messenger in the innate immune system.[1][2][3] Synthesized by cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), this compound is the endogenous, high-affinity ligand for the Stimulator of Interferon Genes (STING) protein.[1][2] The activation of the cGAS-STING signaling pathway is a critical host defense mechanism against pathogens, cellular stress, and malignant transformation. However, its dysregulation is implicated in the pathogenesis of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, signaling cascade, and diverse physiological roles of endogenous this compound. It includes a summary of key quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core signaling mechanisms.

Introduction to this compound and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against microbial invasion and cellular damage. A key component of this system is the cGAS-STING pathway, which specializes in detecting the aberrant presence of DNA in the cytoplasm—a hallmark of infection or cellular distress.

Synthesis of this compound: The pathway's initiation relies on the enzyme cGAS , which acts as a direct sensor of cytosolic dsDNA. Sources of this DNA are varied and include:

-

Pathogen-associated DNA: From DNA viruses, retroviruses, and intracellular bacteria.

-

Endogenous DNA: Self-DNA that leaks from the nucleus or mitochondria due to genomic instability, cellular damage, or stress.

Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that activates its catalytic function. Using cytosolic ATP and GTP as substrates, cGAS synthesizes this compound, a unique cyclic dinucleotide featuring one 2'-5' and one 3'-5' phosphodiester bond.

STING Activation and Signal Transduction: As a soluble second messenger, this compound diffuses through the cytoplasm and binds to its direct receptor, the STING protein, which resides on the membrane of the endoplasmic reticulum (ER). This binding event triggers a series of downstream signaling events:

-

Conformational Change and Translocation: cGAMP binding induces STING dimerization and a significant conformational change, leading to its oligomerization and translocation from the ER, via the Golgi apparatus, to perinuclear vesicles.

-

Kinase Recruitment and Phosphorylation: The activated STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) . TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3) .

-

Transcription Factor Activation: In addition to the IRF3 axis, STING activation also engages the NF-κB pathway, a master regulator of inflammation.

Downstream Effector Functions: The activation of these transcription factors leads to a robust transcriptional response. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-α/β) . Simultaneously, activated NF-κB translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory cytokines , such as TNF-α and IL-6. This coordinated response establishes a potent anti-pathogen and immunomodulatory state.

Data Presentation: Key Pathway Components and Parameters

Quantitative understanding of the this compound pathway is crucial for modeling its function and for drug development. The following tables summarize key proteins and quantitative metrics associated with the signaling cascade.

Table 1: Core Proteins of the this compound Signaling Pathway

| Protein | Primary Function | Cellular Localization |

| cGAS | Cytosolic dsDNA sensor; synthesizes this compound from ATP and GTP. | Primarily Cytosol; also found tethered to chromatin in the nucleus. |

| STING | Endogenous receptor for this compound; signaling adaptor. | Endoplasmic Reticulum (ER); translocates to Golgi upon activation. |

| TBK1 | Serine/threonine kinase; phosphorylates STING and IRF3. | Cytosol |

| IRF3 | Transcription factor; induces Type I interferon expression upon activation. | Cytosol; translocates to Nucleus upon phosphorylation. |

| ENPP1 | Ecto-nucleotidase; dominant hydrolase of extracellular this compound. | Plasma Membrane |

Table 2: Quantitative Parameters in this compound Signaling

| Parameter | Description | Reported Value(s) |

| cGAS dsDNA Recognition | Minimum length of dsDNA for efficient cGAS activation. | ≥ 36 bp |

| STING-cGAMP Binding Affinity (KD) | Dissociation constant for this compound binding to STING. | ~4 nM |

| ENPP1 Kinetics for this compound | Michaelis-Menten constants for the hydrolysis of this compound by ENPP1. | Km = 15 µM; kcat = 4 s-1 |

| Cellular cGAMP Concentration | Quantifiable range in cellular and tissue samples using sensitive assays. | 0.1 nM to 100 nM |

Visualizing the Core Pathways

Diagrams generated using Graphviz provide a clear visual representation of the signaling logic and molecular interactions.

Caption: The canonical cGAS-STING signaling pathway.

Caption: Synthesis, release, and regulation of this compound.

Physiological and Pathophysiological Roles

The cGAS-STING pathway, driven by endogenous this compound, has a broad impact on health and disease.

Table 3: Physiological and Pathological Roles of Endogenous this compound

| Context | Role of this compound / cGAS-STING Pathway | Key Outcomes |

| Antiviral Immunity | Senses viral DNA (dsDNA viruses, retroviruses) to initiate a primary host defense. | Production of Type I IFNs, establishment of an antiviral state. |

| Antibacterial Immunity | Detects DNA from intracellular bacteria. | Induction of inflammatory cytokines and anti-bacterial responses. |

| Cancer Immunology | Acts as a tumor suppressor by detecting genomic instability in cancer cells. Also functions as a paracrine "immunotransmitter" from tumor cells to host immune cells. | Promotes anti-tumor immunity via Type I IFN, leading to recruitment and activation of dendritic cells and NK cells. |

| Autoimmunity | Dysregulated activation by self-DNA leads to chronic inflammation. | Pathogenic production of Type I IFNs, contributing to diseases like SLE. |

| Neuroinflammation | Implicated in neuroinflammatory processes associated with aging and neurodegenerative diseases. | Can contribute to neuronal damage through chronic inflammation. |

| Cardiovascular Disease | Contributes to sterile inflammation in the vasculature. | Promotes vascular inflammation and atherosclerosis. |

Role in Host Defense

The canonical function of the this compound pathway is in host defense. Mice deficient in cGAS or STING are highly susceptible to lethal infections from DNA viruses like Herpes Simplex Virus-1 (HSV-1). The pathway is also critical for controlling infections by intracellular bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis.

Role in Cancer

The cGAS-STING pathway is a double-edged sword in oncology. Its activation within tumor cells, often triggered by micronuclei formation and chromosomal instability, can initiate a potent anti-tumor immune response. Furthermore, this compound can act as an immunotransmitter. Tumor cells can release this compound, which is then taken up by host antigen-presenting cells (APCs) in the tumor microenvironment. This paracrine signaling activates the STING pathway in the APCs, leading to IFN production and the priming of cytotoxic T cells against the tumor. However, in some contexts, such as brain metastases, STING activation in astrocytes has been shown to promote tumor cell growth and chemoresistance.

Role in Autoimmune and Inflammatory Conditions

While essential for defense, aberrant activation of the cGAS-STING pathway by misplaced self-DNA is a key driver of autoimmune and autoinflammatory diseases. The chronic production of Type I interferons, a condition known as type I interferonopathy, is a hallmark of diseases like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome and is strongly linked to STING pathway hyperactivity. This link makes the pathway a prime target for therapeutic inhibition in autoimmune contexts.

Experimental Protocols and Methodologies

Studying the physiological role of this compound requires robust methods for its detection and for assessing pathway activation.

Detection and Quantification of this compound

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold-standard method for the specific and absolute quantification of this compound in cell lysates and tissues. It can distinguish this compound from other cyclic dinucleotide isomers.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits provide a high-throughput method for quantifying this compound. These assays use a specific monoclonal antibody and a competitive binding format.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a sensitive, homogeneous assay format suitable for high-throughput screening, developed using cGAMP-specific antibodies. The quantifiable range has been reported as 0.1 nM to 100 nM.

In Vitro Induction and Assessment of cGAS-STING Activation

This protocol describes a typical workflow for stimulating and measuring cGAS-STING activity in cultured cells.

1. Stimulation of the Pathway:

-

Cells: Use relevant cell lines (e.g., THP-1 monocytes, MEFs, HEK293T) with a functional cGAS-STING pathway.

-

Method A (cGAS-dependent): Transfect cells with a dsDNA stimulus. Common stimuli include interferon stimulatory DNA (ISD) or viral DNA fragments like HSV-60. Use a transfection reagent like Lipofectamine or jetPRIME.

-

Method B (STING-dependent): Treat cells directly with this compound. Since cGAMP has poor membrane permeability, cells may need to be permeabilized (e.g., with digitonin) or a specialized delivery agent may be required.

2. Sample Collection:

-

Collect cell culture supernatants at various time points (e.g., 6-24 hours) to measure secreted cytokines.

-

Lyse the cells to prepare protein lysates for Western blotting and RNA for RT-qPCR.

3. Assessment of Pathway Activation:

-

Western Blotting: Probe protein lysates with antibodies against phosphorylated forms of key signaling proteins: p-STING (Ser366), p-TBK1 (Ser172), and p-IRF3 (Ser396). Use antibodies against total proteins as loading controls.

-

RT-qPCR: Measure the relative mRNA expression of downstream target genes. Key targets include IFNB1 (IFN-β), ISG15, CXCL10, TNF, and IL6. Normalize to a housekeeping gene like GAPDH or ACTB.

-

ELISA: Quantify the concentration of secreted IFN-β or other cytokines (e.g., TNF-α) in the collected cell culture supernatants.

Caption: Experimental workflow for assessing STING pathway activation.

Conclusion

Endogenous this compound is a master regulator of innate immunity, translating the detection of cytosolic DNA into a powerful inflammatory and antiviral response. Its roles extend beyond host defense to the complex landscapes of cancer immunology, autoimmunity, and neuroinflammation. The cGAS-STING pathway therefore represents a critical node for therapeutic intervention. Agonists are being developed to boost anti-tumor immunity, while inhibitors are being pursued to quell the pathogenic inflammation of autoimmune diseases. A deep, quantitative understanding of this compound's physiological functions, supported by the robust experimental methodologies outlined in this guide, is essential for drug development professionals and researchers seeking to modulate this fundamental signaling axis for therapeutic benefit.

References

An In-depth Technical Guide to 2',3'-cGAMP Signaling in Viral and Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system represents the first line of defense against invading pathogens. A central player in this initial response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, which functions as a critical sensor of cytosolic DNA. The presence of DNA in the cytoplasm is a danger signal associated with viral and bacterial infections, as well as cellular damage and tumorigenesis. This technical guide provides a comprehensive overview of the 2',3'-cyclic GMP-AMP (2',3'-cGAMP) signaling cascade, detailing its core mechanisms, its role in antiviral and antibacterial immunity, and the experimental methodologies employed to investigate its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this pivotal immune pathway.

Core Signaling Pathway

The cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1] This triggers a series of molecular events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response.[1][2]

-

Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[3] cGAS binds DNA in a sequence-independent manner, but its activation is dependent on the length of the DNA molecule, with longer DNA fragments being more potent activators.[4] Structural studies have revealed that cGAS forms a 2:2 complex with dsDNA.[3][5][6]

-

Synthesis of this compound: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (this compound) from ATP and GTP.[2][7] This molecule is a cyclic dinucleotide with a unique phosphodiester linkage between the 2'-hydroxyl of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage.[8][9]

-

STING Activation and Translocation: this compound binds to the stimulator of interferon genes (STING), a transmembrane protein located in the endoplasmic reticulum (ER).[2][7][9] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2][10][11]

-

Recruitment and Activation of Downstream Effectors: During its translocation, STING serves as a scaffold to recruit and activate downstream signaling components.[12] Key among these is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[12][13][14] TBK1 then phosphorylates both STING itself (on Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[12][14][15][16]

-

Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[12][15] In parallel, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway.

| Interaction | Molecule 1 | Molecule 2 | Binding Affinity (Kd) | Reference |

| Ligand Binding | Human STING | This compound | ~nM range | [17] |

| Ligand Binding | Human STING | c-di-GMP | ~µM range | [17] |

| Inhibitor Binding | Soluble human STING | SN-011 (inhibitor) | 4.03 nM | [18] |

| Natural Ligand Binding | Soluble human STING | This compound | 9.23 nM | [18] |

| Inhibitor Binding | Human STING LBD | Astin C (inhibitor) | 53 nM | [17] |

| Enzyme | Substrate(s) | Kinetic Parameter | Value | Reference |

| TBK1 | Myelin Basic Protein | Specific Activity | 35 nmol/min/mg | [19] |

| cGAS Inhibitor | Human cGAS | IC50 (SN-011) | ~500 nM (in human cells) | [18] |

| cGAS Inhibitor | Mouse cGAS | IC50 (SN-011) | ~100 nM (in mouse cells) | [18] |

| STING Antagonist | Human STING | IC50 (C18) | 11 µM | [17] |

| STING Antagonist | Human STING | IC50 (Astin C) | 3-8 µM (in different cell lines) | [17] |

| Molecule | Cell/Tissue Type | Abundance/Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | | STING Protein | Mouse Heart, Salivary Gland, Lung, Spleen, Lymph Node | Highest in spleen and lymph node |[20] | | cGAS/STING | Pan-Cancer | Expression negatively correlated with immune cell infiltration in some tumors |[21][22] |

Signaling Pathway Diagrams

Caption: The cGAS-STING signaling pathway upon viral or bacterial infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

In Vitro cGAS Activity Assay

This assay measures the ability of recombinant cGAS to produce this compound in the presence of dsDNA.

Materials:

-

Recombinant human cGAS protein

-

Herring Testis DNA (dsDNA activator)

-

ATP and GTP solutions

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound for standard curve

-

LC-MS/MS system for cGAMP quantification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specified concentration of recombinant cGAS (e.g., 50 nM), dsDNA (e.g., 20 ng/µL), and ATP and GTP (e.g., 100 µM each).

-

Initiate Reaction: Start the reaction by adding the ATP/GTP mix.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg²⁺.

-

cGAMP Quantification: Centrifuge the reaction mixture to pellet any precipitate. Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[4][23][24][25]

-

Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of cGAMP produced in the enzymatic reaction by comparing to the standard curve.

Caption: Workflow for an in vitro cGAS activity assay.

STING Activation Luciferase Reporter Assay

This cell-based assay quantifies STING pathway activation by measuring the activity of a reporter gene (luciferase) driven by an IRF3-dependent promoter (e.g., IFN-β promoter).[8][26]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for human STING

-

IFN-β promoter-driven firefly luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)[17][18][27][28][29]

-

This compound or other STING agonists

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-90% confluent at the time of transfection.[17]

-

Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][27]

-

Stimulation: After 24 hours, stimulate the cells with varying concentrations of this compound or other STING agonists.

-

Incubation: Incubate the cells for an additional 18-24 hours.[8]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][26]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration.

Caption: Workflow for a STING activation luciferase reporter assay.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation and activation of key proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3.[13][14][15][30]

Materials:

-

Cells or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)[7][10][26][30][31]

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for total and phosphorylated STING (Ser366), TBK1 (Ser172), and IRF3 (Ser396)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or tissues in lysis buffer. Determine protein concentration using a BCA assay.[7][10][26][30][31]

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of STING, TBK1, and IRF3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound signaling pathway is a cornerstone of the innate immune response to viral and bacterial infections. Its intricate molecular mechanisms, from the initial sensing of cytosolic DNA by cGAS to the downstream activation of STING and the subsequent production of type I interferons and other cytokines, provide multiple points for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for investigating the various facets of this pathway. A thorough understanding of the quantitative aspects and the ability to experimentally probe this signaling cascade are essential for the development of novel immunomodulatory therapies targeting a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer.

References

- 1. promega.com [promega.com]

- 2. Significance of the cGAS-STING Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Keeping innate immune response in check: when cGAS meets the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Targeting cGAS/STING signaling-mediated myeloid immune cell dysfunction in TIME - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. biorxiv.org [biorxiv.org]

- 12. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 14. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. mdpi.com [mdpi.com]

- 17. wegene-china.com [wegene-china.com]

- 18. static.igem.org [static.igem.org]

- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 20. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nuclear cGAS: guard or prisoner? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. genscript.com [genscript.com]

- 28. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. Transfection (Lipofectamine 2000) - MIT iGEM 2014 - MIT Wiki Service [wikis.mit.edu]

- 30. Pierce BCA Protein Assay Protocol [protocols.io]

- 31. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

The Role of 2',3'-cGAMP in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dinucleotide 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) has emerged as a critical second messenger in the innate immune system. Synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), this compound activates the stimulator of interferon genes (STING) signaling pathway. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly implicated in the pathogenesis of a range of autoimmune diseases. This technical guide provides an in-depth overview of the involvement of this compound in autoimmunity, focusing on the core signaling pathway, its pathological consequences, quantitative data from clinical studies, and detailed experimental protocols for its detection and measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this pivotal pathway in autoimmune and inflammatory disorders.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA.[1] Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. The presence of DNA in the cytoplasm is a danger signal, often indicative of infection or cellular damage.[1]

Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of this compound from ATP and GTP.[2][3] this compound then acts as a second messenger, binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[3][4] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1][5] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[2][6]

Involvement of this compound in Autoimmune Diseases

The chronic activation of the cGAS-STING pathway by self-DNA is a key driver in the pathogenesis of several autoimmune diseases.[7][8][9] Failure to properly clear self-DNA, for instance from apoptotic cells or damaged mitochondria, can lead to its accumulation in the cytoplasm, triggering a sustained and pathological immune response.[10] This is particularly relevant in conditions characterized by a high type I interferon signature.

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens and elevated levels of type I IFNs.[11] Several studies have reported increased expression of cGAS in peripheral blood mononuclear cells (PBMCs) from SLE patients compared to healthy controls.[11][12] Furthermore, detectable levels of this compound have been found in a subset of SLE patients, and its presence often correlates with higher disease activity.[11][13] Apoptosis-derived membrane vesicles containing DNA have been shown to be potent activators of the cGAS-STING pathway in SLE.[14] However, the role of the cGAS-STING pathway in SLE is complex, with some murine models suggesting it may not be a primary driver of systemic autoimmunity.[10][15]

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints.[16] Emerging evidence suggests the involvement of the cGAS-STING pathway in the pathogenesis of RA.[3][8] The release of mitochondrial DNA from damaged cells within the synovium can activate cGAS, leading to the production of pro-inflammatory cytokines that contribute to joint inflammation and damage.[17] Inhibition of the cGAS-STING pathway has been shown to reduce joint swelling and inflammatory cell infiltration in mouse models of RA.[8]

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic disorder characterized by severe neurological symptoms and a strong type I interferon signature.[1][9] Mutations in genes encoding nucleases such as TREX1, which is responsible for degrading cytosolic DNA, are a common cause of AGS.[1][18] The resulting accumulation of self-DNA leads to constitutive activation of the cGAS-STING pathway and overproduction of type I IFNs.[18] Mouse models of AGS have demonstrated that deletion of cGAS or STING can rescue the lethal autoimmune phenotype.[18][19]

Quantitative Data on this compound in Autoimmune Diseases

The quantification of this compound in patient samples is a key area of research for understanding its role in autoimmune diseases and for the development of biomarkers. The following table summarizes available data on this compound levels in patients with SLE.

| Disease | Patient Cohort (n) | Control Cohort (n) | Sample Type | Detection Method | Key Findings | Reference(s) |

| Systemic Lupus Erythematosus (SLE) | 48 | Healthy (19), RA (22) | PBMCs | LC-MS/MS | This compound was detected in 15% of SLE patients but not in healthy or RA controls. Disease activity was higher in cGAMP-positive patients. | [11] |

| Systemic Lupus Erythematosus (SLE) | 52 | Healthy (25) | PBMCs | ELISA | A significant increase in this compound concentration was observed in PBMCs from SLE patients compared to healthy controls. | [13] |

| Systemic Lupus Erythematosus (SLE) | 23 | Healthy, RA | PBMCs | HPLC-MS/MS | This compound was detected in approximately 25% of SLE patients but not in controls. | [12] |

Note: Direct quantitative values (e.g., pg/ml) are often not reported in a standardized manner across studies, making direct comparisons challenging. The data presented here reflects the reported detection and relative levels.